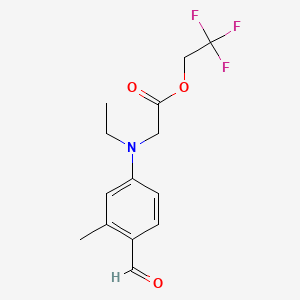
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is a synthetic organic compound It is characterized by the presence of a glycine moiety, an ethyl group, a formyl group, a methylphenyl group, and a trifluoroethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with ethylamine to form N-ethylglycine.
Introduction of the Formyl Group: The N-ethylglycine is then reacted with 4-formyl-3-methylbenzaldehyde under acidic conditions to introduce the formyl group.
Esterification: The final step involves the esterification of the resulting compound with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Glycine, N-ethyl-N-(4-carboxy-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Reduction: Glycine, N-ethyl-N-(4-hydroxymethyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Substitution: Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl amide.
Aplicaciones Científicas De Investigación
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The trifluoroethyl ester group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-ethyl-N-(4-formylphenyl)-, 2,2,2-trifluoroethyl ester: Lacks the methyl group on the phenyl ring.
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, ethyl ester: Lacks the trifluoroethyl group.
Uniqueness
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is unique due to the presence of both the trifluoroethyl ester group and the formyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88881-66-7 |
|---|---|
Fórmula molecular |
C14H16F3NO3 |
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2-(N-ethyl-4-formyl-3-methylanilino)acetate |
InChI |
InChI=1S/C14H16F3NO3/c1-3-18(7-13(20)21-9-14(15,16)17)12-5-4-11(8-19)10(2)6-12/h4-6,8H,3,7,9H2,1-2H3 |
Clave InChI |
TXLDIGNKQTVING-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)OCC(F)(F)F)C1=CC(=C(C=C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















